Dimethylbenzene-D3
Description
Properties
Molecular Formula |
C8H10 |
|---|---|
Molecular Weight |
109.18 g/mol |
IUPAC Name |
1,2,3-trideuterio-4,5-dimethylbenzene |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i3D,4D,5D |
InChI Key |
CTQNGGLPUBDAKN-QGZYMEECSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1)C)C)[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Sample Preparation and Isotopic Labeling in Vitamin D3 Studies
- Alexandridou et al. describe sample preparation involving addition of deuterated vitamin D3 internal standards, followed by homogenization, saponification, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) for purification before analysis by liquid chromatography-mass spectrometry (LC-MS).
- The use of deuterated internal standards highlights the importance of isotopic purity and stability in labeled compounds, which is relevant for this compound preparation.
Chemical Synthesis Approaches for Vitamin D3 Derivatives
- A convergent synthetic approach for vitamin D3 metabolites involves oxidative cleavage, silylation, ozonolysis, and Wittig reactions starting from vitamin D2 or D3 precursors.
- These methods emphasize the use of protective groups and selective functional group transformations, which can be adapted for aromatic deuterated compound synthesis.
Stabilization and Formulation Techniques
- Patent CN112569197A describes a preparation of vitamin D3 compositions involving coating sugar cores with solutions containing vitamin D3 and stabilizers using fluidized bed spraying techniques.
- Though focused on formulation rather than synthesis, such stabilization methods are relevant for handling sensitive deuterated compounds like this compound.
Comparative Table of Preparation Methods for Deuterated Aromatic Compounds
| Preparation Method | Description | Advantages | Limitations | Typical Applications |
|---|---|---|---|---|
| Catalytic Hydrogen-Deuterium Exchange | Aromatic compound exposed to D2 gas with metal catalyst | Direct isotopic exchange, relatively simple | Requires expensive catalysts and D2 gas; selectivity control | Preparation of deuterated solvents and standards |
| Synthesis from Deuterated Precursors | Assembly from deuterated building blocks (e.g., CD3I) | Precise control of deuterium placement | Multi-step synthesis, costly reagents | Custom-labeled compounds for research |
| Isotopic Labeling via Chemical Modification | Functional group transformations with deuterated reagents | Versatile for complex molecules | Requires careful protection/deprotection | Complex deuterated pharmaceuticals and metabolites |
Summary and Professional Recommendations
- This compound preparation is most commonly achieved through catalytic H-D exchange or synthesis from deuterated methylating agents.
- The choice of method depends on the required isotopic purity, position of deuterium incorporation, cost constraints, and scale.
- For high isotopic purity and site-specific labeling, synthesis from deuterated precursors is preferred despite complexity.
- Catalytic exchange is suitable for bulk preparation where full deuteration is acceptable.
- Purification techniques such as liquid-liquid extraction and solid-phase extraction, as used in vitamin D3 deuterated analog preparation, are recommended to ensure compound purity.
- Stabilization and handling protocols, including protective coatings, can enhance the shelf-life and usability of this compound in research applications.
Chemical Reactions Analysis
Types of Reactions
Dimethylbenzene-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids (e.g., 1,3-dimethylbenzoic acid) or aldehydes (e.g., 1,3-dimethylbenzaldehyde).
Reduction: Formation of corresponding alkanes (e.g., 1,3-dimethylcyclohexane).
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Scientific Research Applications
Dimethylbenzene-D3 is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, making it a valuable internal standard and solvent in NMR studies.
Isotope Labeling: Used in tracer studies to investigate reaction mechanisms and metabolic pathways.
Material Science: Employed in the synthesis of deuterated polymers and materials for studying their properties.
Pharmaceutical Research: Utilized in drug development and metabolism studies to track the distribution and breakdown of compounds.
Mechanism of Action
The mechanism of action of Dimethylbenzene-D3 in various applications is primarily related to its isotopic labeling. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the identification and quantification of compounds. In isotope labeling studies, this compound acts as a tracer, allowing researchers to follow the movement and transformation of molecules in chemical and biological systems.
Comparison with Similar Compounds
Structural Analogs and Regulatory Data
The following table compares Dimethylbenzene-D3 with structurally related dimethyl-substituted compounds from the evidence, emphasizing regulatory identifiers and applications:
Key Observations :
- Regulatory Codes: this compound lacks explicit EPA identifiers in the evidence, unlike 2,3-Dimethyloctane (EPA ID: 689364) and 4-Dimethylaminoazobenzene (EPA ID: 3269), which are tracked for environmental and toxicological purposes .
- Applications: While this compound is specialized for analytical chemistry, other dimethyl-substituted compounds serve broader roles, such as N,N-Dimethylbenzylamine in synthesis and 4-Dimethylaminoazobenzene in dye research .
Physical and Chemical Properties
Deuterated compounds like this compound exhibit distinct physical properties compared to non-deuterated analogs:
- Boiling/Melting Points: Deuterium’s higher mass may slightly elevate boiling points relative to non-deuterated xylene.
- Spectroscopic Behavior: Deuterium’s nuclear spin (I=1) enhances NMR sensitivity, unlike non-deuterated dimethylbenzene derivatives, which produce complex splitting patterns .
Comparison with Extraction Solvents: highlights dichloromethane (DCM) as a solvent for polycyclic aromatic compounds (PACs), with extraction yields varying by ~20% under different conditions.
Research and Industrial Implications
- Analytical Chemistry: this compound’s deuterium signature minimizes spectral interference, contrasting with non-deuterated dimethyl compounds like 3,4-Dihydroxybenzeneacrylic acid (used in pharmacological research ).
- Synthetic Utility : Unlike N,N-Dimethylbenzylamine, which serves as a precursor in fine chemicals , this compound is primarily a tool for mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
